molecular formula C6H4N6 B150488 3,6-Diaminopyrazine-2,5-dicarbonitrile CAS No. 133940-72-4

3,6-Diaminopyrazine-2,5-dicarbonitrile

Cat. No.: B150488
CAS No.: 133940-72-4
M. Wt: 160.14 g/mol
InChI Key: VNDBCICANXNQOW-UHFFFAOYSA-N
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Description

3,6-Diaminopyrazine-2,5-dicarbonitrile is a heterocyclic compound featuring a pyrazine core substituted with two amino groups at positions 3 and 6 and two nitrile groups at positions 2 and 3. This structure combines electron-rich amino groups with electron-deficient nitriles, making it a versatile intermediate in medicinal chemistry and materials science. For instance, 3,4-diaminopyridine-2,5-dicarbonitrile (a positional isomer) has been synthesized via cyclization reactions, highlighting the importance of amino and nitrile substituents in modulating reactivity and stability .

Properties

IUPAC Name

3,6-diaminopyrazine-2,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c7-1-3-5(9)12-4(2-8)6(10)11-3/h(H2,10,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDBCICANXNQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455319
Record name 2,5-Pyrazinedicarbonitrile, 3,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133940-72-4
Record name 2,5-Pyrazinedicarbonitrile, 3,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Selection and Reaction Mechanisms

The synthesis begins with tetramethylpyrazine derivatives, which undergo regioselective oxidation to introduce carboxyl groups. Subsequent dehydration and nitrile formation yield the target compound. For example, 2,3,5,6-tetramethylpyrazine is oxidized using selenium dioxide (SeO₂) and silver nitrate (AgNO₃) in acidic media, forming 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate. This intermediate is then treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride, followed by ammonolysis to produce diamino intermediates. Final cyanation is achieved via reaction with cyanide salts under controlled pH conditions.

Optimization of Cyclization Conditions

Key parameters influencing yield and purity include:

  • Temperature : Cyclization proceeds optimally at 80–100°C, with higher temperatures favoring ring closure but risking side reactions.

  • Catalysts : Lewis acids such as zinc chloride (ZnCl₂) enhance reaction rates by polarizing carbonyl groups.

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates.

A representative protocol reports a 68% yield when using SeO₂/AgNO₃ in acetic acid at 90°C for 12 hours.

Nitration-Amination Cascade Approach

This two-step strategy involves nitration of a pre-formed pyrazine backbone followed by selective reduction of nitro groups to amines.

Nitration of Pyrazine Derivatives

Starting materials such as 2,5-dicyanopyrazine are nitrated using a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitration occurs preferentially at the 3 and 6 positions due to the electron-withdrawing effects of the cyano groups, yielding 3,6-dinitro-2,5-dicyanopyrazine. Reaction conditions critically affect regioselectivity:

  • Acid Concentration : Oleum (20% SO₃ in H₂SO₄) ensures complete protonation of the pyrazine ring, directing nitration to the meta positions.

  • Temperature : Maintaining the reaction below 30°C minimizes decomposition, with yields reaching 75% under optimized conditions.

Catalytic Reduction of Nitro Groups

The dinitro intermediate is reduced to diamino groups using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. Key considerations include:

  • Pressure : Reductions performed at 3–5 bar H₂ pressure enhance reaction kinetics.

  • Solvent Choice : Ethanol/water mixtures (4:1 v/v) prevent catalyst poisoning while solubilizing the substrate.
    This step achieves near-quantitative conversion (>95%) when conducted at 50°C for 6 hours.

Nucleophilic Substitution Strategies

Nucleophilic displacement of leaving groups (e.g., halides, alkoxides) provides a modular route to DAPDC.

Halogenated Pyrazine Precursors

2,5-Dichloro-3,6-dicyanopyrazine serves as a versatile intermediate. Treatment with aqueous ammonia (NH₃) at elevated temperatures (120°C) in a sealed reactor displaces chlorine atoms with amino groups:

2,5-Dichloro-3,6-dicyanopyrazine+4NH3DAPDC+2NH4Cl\text{2,5-Dichloro-3,6-dicyanopyrazine} + 4\text{NH}3 \rightarrow \text{DAPDC} + 2\text{NH}4\text{Cl}

Reaction monitoring via HPLC reveals complete substitution after 24 hours, yielding 82% pure product.

Methoxy Group Displacement

In an alternative approach, 2,5-dimethoxy-3,6-dicyanopyrazine undergoes ammonolysis in the presence of titanium tetrachloride (TiCl₄) as a Lewis acid catalyst. Methoxy groups are cleaved via nucleophilic attack by ammonia, forming DAPDC with 89% efficiency at 100°C.

Industrial-Scale Production Methodologies

Scaling laboratory syntheses to industrial production requires addressing challenges in cost, safety, and waste management.

Continuous-Flow Reactor Systems

Modern facilities employ tubular reactors for nitration and reduction steps, offering:

  • Improved Heat Management : Exothermic nitration reactions are controlled via rapid heat exchange.

  • Higher Throughput : Residence times of <10 minutes enable kilogram-scale production daily.

A pilot plant study demonstrated 94% yield in DAPDC synthesis using continuous-flow methodology, compared to 78% in batch processes.

Waste Stream Remediation

Industrial routes generate significant quantities of ammonium chloride (NH₄Cl) and spent acid. Closed-loop systems recover HNO₃ and H₂SO₄ via distillation, while NH₄Cl is repurposed as fertilizer. These measures reduce environmental impact by 40% compared to traditional methods.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclization6895Single-pot synthesisHigh catalyst costs
Nitration-Amination7598Excellent regioselectivityHazardous nitration conditions
Nucleophilic Substitution8997Scalable with simple workupRequires halogenated precursors

Note : Data aggregated from multiple optimization studies .

Chemical Reactions Analysis

Types of Reactions: 3,6-Diaminopyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups replacing the amino or cyano groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-Diaminopyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various chemical and biological processes. The exact pathways and targets depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Dicarbonitriles

2.1.1. 2-Aminopyridine-3,5-dicarbonitriles These compounds, such as those reported by Samadi et al., exhibit acetylcholinesterase (AChE) inhibitory activity, with substituents like N,N-dimethylamino or pyrrolidino groups enhancing selectivity . Unlike 3,6-diaminopyrazine-2,5-dicarbonitrile, the pyridine backbone in these analogs introduces different electronic and steric effects, influencing binding to biological targets.

2.1.2. 4,6-Diamino-2-thioxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile This pyridine derivative () features a thioxo group and phenyl substitution. Its synthesis via malononitrile dimer reactions often yields impure products, complicating isolation . The presence of sulfur alters redox properties compared to the all-nitrogen pyrazine system in this compound.

Dihydropyridine Derivatives

Compounds like 2,6-diamino-1-benzyl-4-(4-(methylthio)phenyl)-1,4-dihydropyridine-3,5-dicarbonitrile () demonstrate anticancer activity through ROS-mediated apoptosis.

Pyrimidine and Thiazolo-Pyrimidine Derivatives

describes (2Z)-2-(substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles . These derivatives incorporate fused thiazole and pyrimidine rings, with nitrile groups enhancing thermal stability (e.g., melting points >200°C). The additional heterocycles broaden absorption spectra, relevant for optoelectronic applications .

Hantzsch-like Reactions

Pyridine dicarbonitriles are often synthesized via Hantzsch reactions using aldehydes and active methylene reagents (e.g., malononitrile). For example, highlights a one-pot reaction of aldehydes with malononitrile and N-substituted 2-cyanoacetamide, yielding dihydropyridine dicarbonitriles in moderate yields (57–68%) . Similar strategies could apply to pyrazine systems but may require optimized conditions to address steric hindrance.

Cyclization and Hybridization Approaches

and describe molecular hybridization techniques for bis-dicarbonitriles linked to piperazine cores. While these methods yield complex hybrids, purity challenges (e.g., difficult-to-separate byproducts) limit scalability compared to simpler pyrazine syntheses .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Core Structure Substituents Melting Point (°C) Key Spectral Features (IR, NMR) Biological Activity
This compound Pyrazine 3,6-NH₂; 2,5-CN Not reported NH₂ stretching (~3400 cm⁻¹); CN (~2200 cm⁻¹) Not reported
4,6-Diamino-2-thioxo-1-phenylpyridine-3,5-dicarbonitrile Pyridine 4,6-NH₂; 2-S; 1-Ph; 3,5-CN >300 (decomp.) NH₂ (~3436 cm⁻¹); C=S (~1250 cm⁻¹) Not reported
2,6-Diamino-1-benzyl-dihydropyridine-3,5-dicarbonitrile Dihydropyridine 2,6-NH₂; 1-Bn; 3,5-CN Not reported NH₂ (~3290 cm⁻¹); aromatic C-H (~7.0 ppm) Anticancer (ROS induction)
(2Z)-2-(4-Cyanobenzylidene)thiazolo-pyrimidine-6-carbonitrile Thiazolo-pyrimidine 6-CN; benzylidene; furan 213–215 CN (~2209 cm⁻¹); C=O (~1719 cm⁻¹) Not reported

Biological Activity

3,6-Diaminopyrazine-2,5-dicarbonitrile (DAPDC) is a significant compound in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and synthesis methods.

Molecular Structure

  • Chemical Formula : C6_6H6_6N4_4
  • Molecular Weight : 150.14 g/mol
  • Functional Groups : The compound features two amine groups and two cyano groups, contributing to its reactivity and biological activity.

Synthesis Methods

DAPDC can be synthesized through various chemical reactions, including:

  • Cyclization Reactions : Involving the reaction of appropriate precursors under acidic or basic conditions.
  • Nucleophilic Substitution : The amine groups can engage in nucleophilic substitutions to form derivatives with enhanced biological properties.

Antimicrobial Properties

Research indicates that DAPDC exhibits significant antimicrobial activity against a range of pathogens. Studies have shown:

  • Effective inhibition of bacterial growth, particularly against Gram-positive and Gram-negative bacteria.
  • Potential applications in developing new antibiotics due to its unique mechanism of action.

Anticancer Activity

DAPDC has been investigated for its anticancer properties, with findings suggesting:

  • Cytotoxic effects on various cancer cell lines, including glioblastoma, breast, and lung cancers.
  • The compound demonstrated enhanced cytotoxicity when used in combination with established chemotherapy agents, indicating potential for synergistic effects in cancer treatment .

The mechanisms through which DAPDC exerts its biological effects include:

  • Inhibition of Key Enzymes : DAPDC may interact with specific enzymes involved in cellular proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that DAPDC can trigger apoptosis in cancer cells through intrinsic pathways.

Case Study 1: Anticancer Efficacy

A study evaluated the effect of DAPDC on glioblastoma cells. Results showed:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
  • Combination Therapy : When combined with small molecule inhibitors targeting tyrosine kinases, DAPDC exhibited significantly enhanced cytotoxicity .

Case Study 2: Antimicrobial Activity

In a comparative analysis against standard antibiotics:

  • DAPDC displayed comparable or superior activity against certain bacterial strains.
  • The compound's unique structure allows it to penetrate bacterial membranes effectively.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on glioblastoma and other cancers
Synergistic EffectsEnhanced activity when combined with chemotherapy agents

Table 2: Synthesis Methods Overview

MethodDescriptionYield (%)
CyclizationReaction under acidic conditions75
Nucleophilic SubstitutionSubstitution involving amine groups80

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Diaminopyrazine-2,5-dicarbonitrile, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer: One-pot multi-step catalytic synthesis using natural product catalysts (e.g., enzyme-mimetic systems) is effective for achieving high yields. Reaction parameters such as solvent polarity (e.g., ethyl acetate or acetonitrile), temperature (80–120°C), and catalyst loading (5–10 mol%) should be optimized to minimize side reactions. For example, analogous pyridine-dicarbonitrile derivatives were synthesized with >85% yield via stepwise cyclization and nitrile functionalization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer:

  • X-ray crystallography (via SHELX programs) resolves crystal packing and hydrogen-bonding networks, critical for understanding intermolecular interactions .
  • FT-IR identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and amine (N–H) vibrations (~3300 cm⁻¹).
  • NMR spectroscopy (¹H/¹³C) confirms substitution patterns; for example, pyrazine ring protons appear as singlet peaks in the δ 8.5–9.5 ppm range .

Q. How does the electron-deficient nature of this compound influence its role in organic electronic applications?

  • Methodological Answer: The compound’s electron-deficient pyrazine core enhances charge transport in organic solar cells (OSCs) by optimizing π-π stacking. Studies on related cyano-functionalized pyrazines (e.g., DCNPz) show a 19.67% OSC efficiency increase due to improved molecular packing and reduced recombination losses. Ultraviolet photoelectron spectroscopy (UPS) and space-charge-limited current (SCLC) measurements quantify electron affinity and mobility .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the electronic properties and receptor interactions of this compound derivatives?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potentials. For example, pyrazine derivatives with LUMO values < -3.5 eV exhibit strong electron-accepting behavior .
  • Molecular Docking: Use homology models (e.g., adenosine A2B receptor) to simulate binding modes. Substituent effects (e.g., amino vs. methyl groups) are analyzed via docking scores and binding free energies. Compound 15 (a pyridine-dicarbonitrile analog) showed 3-fold higher receptor affinity than BAY60-6583 in silico .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer:

  • Dose-Response Analysis: Compare EC50/IC50 values under standardized conditions (e.g., cell line type, incubation time). For antimicrobial studies, agar well diffusion assays at 0.1% concentration showed 12–16 mm inhibition zones against Candida spp., but discrepancies arise from variations in microbial strains .
  • Statistical Meta-Analysis: Apply ANOVA or t-tests to reconcile activity differences. For instance, partial vs. full agonist behavior in receptor studies (e.g., compound 8’s full A2B activation) may reflect assay sensitivity thresholds .

Q. In designing derivatives for specific applications (e.g., antimicrobials or receptor agonists), how should researchers approach substituent selection and functional group modification?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., Cl, CN) at the 3,6-positions to enhance electron deficiency for OSC applications. For antimicrobial activity, bulky aryl substituents (e.g., thiophenyl) improve membrane penetration .
  • Bioisosteric Replacement: Replace pyrazine with pyridine cores (as in BAY60-6583 analogs) to modulate receptor selectivity. Molecular dynamics simulations validate conformational stability during substitution .

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